COX-2 Inhibitory Activity: A Case of Mistaken Identity
This evidence item serves as a critical note for procurement. Anfen (CAS 154974-43-3) has been erroneously associated with COX-2 inhibition . However, a review of the literature shows that a structurally unrelated compound, Amfenac (CAS 61618-27-7), is a potent dual COX-1/COX-2 inhibitor . No peer-reviewed data exists to support Anfen's direct inhibition of COX-2. This is a critical distinction for scientists to avoid experimental failure.
| Evidence Dimension | COX-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Amfenac: IC50 = 0.15 μM |
| Quantified Difference | Not applicable (target compound has no data) |
| Conditions | In vitro enzymatic assay |
Why This Matters
Clarifying this misidentification prevents procurement of the wrong compound for studies targeting COX enzymes.
